![molecular formula C5H11BrN2S B3148116 [(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide CAS No. 63667-17-4](/img/structure/B3148116.png)
[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of 3-Sulfenylated Coumarins : The study by Gao et al. (2016) discusses the metal-free sulfenylation/cyclization of aryl alkynoates to produce various 3-sulfenylated coumarins. This method utilizes N-sulfanylsuccinimides as electrophiles for the cyclization of alkynoates, indicating potential applications in organic synthesis (Gao et al., 2016).
Inhibitors for Tumor Necrosis Factor-α and Matrix Metalloproteinase : A study by Venkatesan et al. (2004) synthesized a series of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates. These compounds were evaluated for their inhibitory activities against tumor necrosis factor-α and matrix metalloproteinase, demonstrating the potential use of sulfanyl compounds in medicinal chemistry (Venkatesan et al., 2004).
Synthesis of Methanimidamide Monoacetate : The research by Fan (2004) details the synthesis of methanimidamide monoacetate through the hydrogenation of cyanamide. This synthesis process might offer insights into the broader applications of similar compounds in chemical synthesis (Fan, 2004).
Sulfonamide Antibiotics Enrichment : Hu et al. (2017) developed an epitope magnetic imprinting approach for enriching multiple sulfonamide antibiotics from water samples. This study shows the relevance of sulfanyl compounds in environmental analysis and pollutant detection (Hu et al., 2017).
Reactivity of Sulfanyl Compounds : The study by Guzaev (2011) explored the reactivity of sulfanyl compounds as sulfurizing agents in oligonucleotide synthesis. This research contributes to our understanding of the chemical properties of sulfanyl compounds and their application in biochemistry (Guzaev, 2011).
Synthesis of Bis(Isoxazol-4-Ylmethylsulfanyl)Alkanes as Hepatoprotective Agents : Akhmetova et al. (2018) conducted research on the synthesis of sulfanyl-substituted isoxazoles, investigating their hepatoprotective properties. This study provides insights into the potential therapeutic applications of sulfanyl compounds (Akhmetova et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
cyclopropylmethyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.BrH/c6-5(7)8-3-4-1-2-4;/h4H,1-3H2,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVAXQUEFZTATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



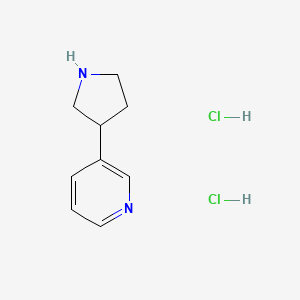
![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)
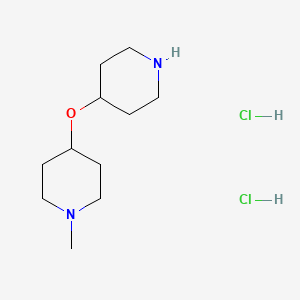
![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)
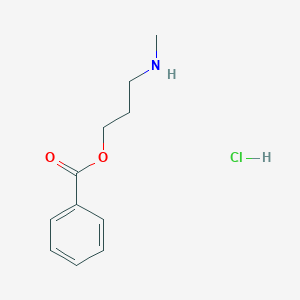

![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

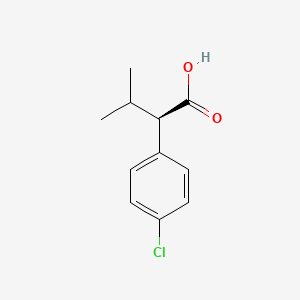
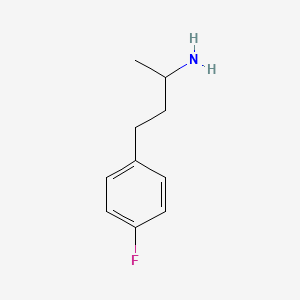
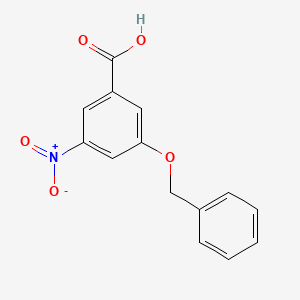
![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)

